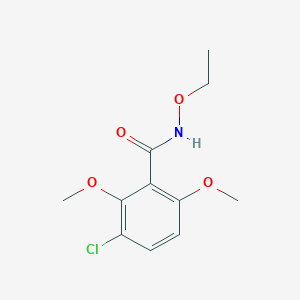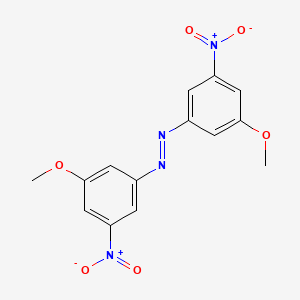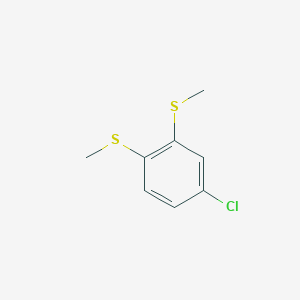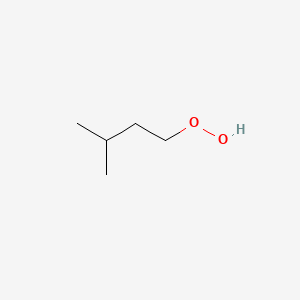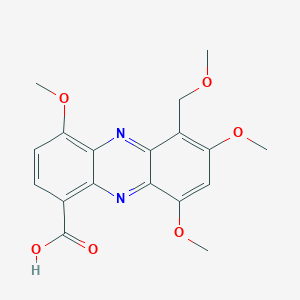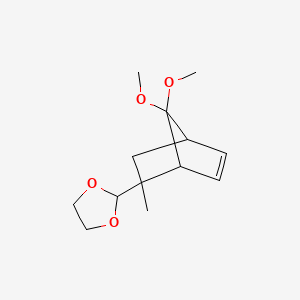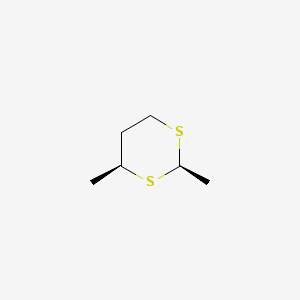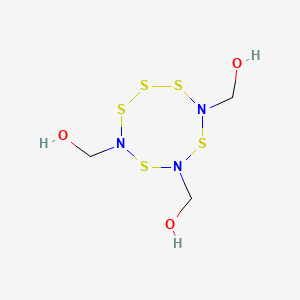
(1,2,3,5,7,4,6,8-Pentathiatriazocane-4,6,8-triyl)trimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,3,5,7,4,6,8-Pentathiatriazocane-4,6,8-triyl)trimethanol is a unique chemical compound characterized by its complex structure, which includes multiple sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,5,7,4,6,8-Pentathiatriazocane-4,6,8-triyl)trimethanol typically involves multi-step reactions starting from simpler precursors. The process may include the formation of intermediate compounds, followed by cyclization and functionalization steps. Specific reaction conditions such as temperature, pressure, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. Optimization of reaction parameters and purification techniques are essential to meet industrial standards.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into thiols or amines.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce esters or ethers.
Scientific Research Applications
(1,2,3,5,7,4,6,8-Pentathiatriazocane-4,6,8-triyl)trimethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (1,2,3,5,7,4,6,8-Pentathiatriazocane-4,6,8-triyl)trimethanol involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation. The compound’s structure allows it to form stable complexes with metal ions, which can be crucial for its biological activity.
Comparison with Similar Compounds
- (1,2,3,5,7,4,6,8-Pentathiatriazocane-4,6,8-triyl)triethanol
- (1,2,3,5,7,4,6,8-Pentathiatriazocane-4,6,8-triyl)tripropanol
Uniqueness: (1,2,3,5,7,4,6,8-Pentathiatriazocane-4,6,8-triyl)trimethanol is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and stability, making it a valuable compound for various applications.
Properties
CAS No. |
31490-28-5 |
|---|---|
Molecular Formula |
C3H9N3O3S5 |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
[4,8-bis(hydroxymethyl)-1,2,3,5,7,4,6,8-pentathiatriazocan-6-yl]methanol |
InChI |
InChI=1S/C3H9N3O3S5/c7-1-4-10-5(2-8)12-14-13-6(3-9)11-4/h7-9H,1-3H2 |
InChI Key |
FEERKGBUZQRBQC-UHFFFAOYSA-N |
Canonical SMILES |
C(N1SN(SSSN(S1)CO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14691613.png)

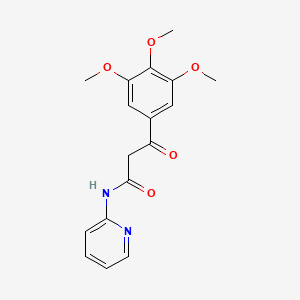
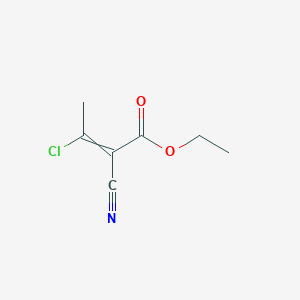
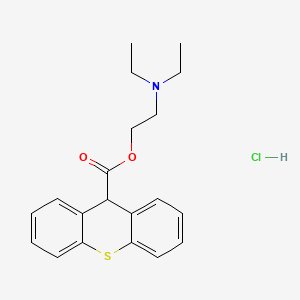
![[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate](/img/structure/B14691655.png)
